Cas no 1110502-49-2 (5-Bromo-2-fluoro-3-methylbenzonitrile)

5-Bromo-2-fluoro-3-methylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-fluoro-3-methylbenzonitrile
- SCHEMBL14321234
- DB-168477
- CS-0377880
- BS-30094
- 1110502-49-2
- 5-Bromo-2-fluoro-3-methyl-benzonitrile
- MFCD25955533
- Benzonitrile, 5-bromo-2-fluoro-3-methyl-
- XPWCPSYTQVBPSU-UHFFFAOYSA-N
- F18651
- XH0592
- 812-935-9
-
- MDL: MFCD25955533
- インチ: InChI=1S/C8H5BrFN/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3H,1H3
- InChIKey: XPWCPSYTQVBPSU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC(=C1F)C#N)Br
計算された属性
- せいみつぶんしりょう: 212.95894g/mol
- どういたいしつりょう: 212.95894g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
5-Bromo-2-fluoro-3-methylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC402052-1g |
5-Bromo-2-fluoro-3-methylbenzonitrile |
1110502-49-2 | 98% | 1g |
£246.00 | 2025-02-21 | |
abcr | AB495156-5 g |
5-Bromo-2-fluoro-3-methyl-benzonitrile, 95%; . |
1110502-49-2 | 95% | 5g |
€990.00 | 2022-07-29 | |
TRC | B692553-250mg |
5-Bromo-2-fluoro-3-methylbenzonitrile |
1110502-49-2 | 250mg |
$ 150.00 | 2023-04-18 | ||
TRC | B692553-100mg |
5-Bromo-2-fluoro-3-methylbenzonitrile |
1110502-49-2 | 100mg |
$ 75.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D782612-1g |
Benzonitrile, 5-bromo-2-fluoro-3-methyl- |
1110502-49-2 | 95% | 1g |
$200 | 2024-07-28 | |
abcr | AB495156-1g |
5-Bromo-2-fluoro-3-methyl-benzonitrile, 95%; . |
1110502-49-2 | 95% | 1g |
€245.90 | 2024-08-02 | |
1PlusChem | 1P00HC9F-100mg |
5-Bromo-2-fluoro-3-methylbenzonitrile |
1110502-49-2 | 98% | 100mg |
$65.00 | 2023-12-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL807-250mg |
Benzonitrile, 5-bromo-2-fluoro-3-methyl- |
1110502-49-2 | 95% | 250mg |
¥495.0 | 2024-04-26 | |
A2B Chem LLC | AI08243-5g |
5-Bromo-2-fluoro-3-methylbenzonitrile |
1110502-49-2 | 98% | 5g |
$2340.00 | 2024-04-20 | |
1PlusChem | 1P00HC9F-5g |
5-Bromo-2-fluoro-3-methylbenzonitrile |
1110502-49-2 | 98% | 5g |
$611.00 | 2025-02-28 |
5-Bromo-2-fluoro-3-methylbenzonitrile 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
5-Bromo-2-fluoro-3-methylbenzonitrileに関する追加情報
Comprehensive Overview of 5-Bromo-2-fluoro-3-methylbenzonitrile (CAS No. 1110502-49-2): Properties, Applications, and Industry Trends
5-Bromo-2-fluoro-3-methylbenzonitrile (CAS No. 1110502-49-2) is a high-value halogenated benzonitrile derivative widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This compound's unique molecular structure, featuring a bromine substituent at the 5-position, a fluorine at the 2-position, and a methyl group at the 3-position, grants it exceptional reactivity in cross-coupling reactions, making it a sought-after building block in modern organic chemistry.
The growing demand for fluorinated aromatic compounds in drug discovery—driven by their metabolic stability and bioavailability—has positioned 5-Bromo-2-fluoro-3-methylbenzonitrile as a key intermediate. Recent studies highlight its role in developing kinase inhibitors and anticancer agents, aligning with the pharmaceutical industry's focus on targeted therapies. Researchers frequently search for "synthetic routes for halogenated benzonitriles" or "applications of fluorinated nitriles in medicinal chemistry," reflecting this compound's relevance in cutting-edge science.
From a synthetic perspective, CAS 1110502-49-2 exhibits remarkable versatility. Its cyano group enables nucleophilic substitutions, while the bromo-fluoro pairing facilitates selective functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings. Industry reports emphasize its use in creating liquid crystal materials for OLED displays, responding to the surge in demand for energy-efficient technologies. Environmental considerations also drive interest in "green synthesis of bromo-fluorobenzonitriles," with recent patents exploring catalytic methods to reduce waste.
Analytical characterization of 5-Bromo-2-fluoro-3-methylbenzonitrile typically involves GC-MS, HPLC, and NMR spectroscopy, with the compound's purity (>98%) being critical for pharmaceutical applications. Storage recommendations include protection from light and moisture at 2–8°C, as its methylbenzonitrile core may degrade under prolonged heat exposure. These specifications are frequently queried in search engines as "stability of halogenated benzonitrile derivatives."
Market trends indicate rising procurement of CAS 1110502-49-2 by contract research organizations (CROs) specializing in proteolysis-targeting chimeras (PROTACs) development. The compound's ability to serve as a spacer or linker in bifunctional molecules has gained attention in 2023–2024, coinciding with increased investments in protein degradation therapeutics. Queries like "5-Bromo-2-fluoro-3-methylbenzonitrile supplier" or "bulk pricing for fluorinated nitrile intermediates" reflect commercial interest.
Regulatory compliance remains a key discussion point. While 5-Bromo-2-fluoro-3-methylbenzonitrile isn’t classified as hazardous under GHS, proper handling protocols are advised due to potential skin/eye irritation. Safety Data Sheets (SDS) emphasize using nitrile gloves and fume hoods during manipulation—a detail often searched alongside "benzonitrile derivative safety guidelines."
Innovative applications continue to emerge, particularly in covalent organic frameworks (COFs) and supramolecular chemistry. The compound's rigid aromatic structure and halogen handles make it ideal for constructing porous materials for gas storage—an area gaining traction due to hydrogen economy developments. Academic papers increasingly cite its use in designing fluorescent sensors, addressing the need for environmental pollutant detection.
In summary, 5-Bromo-2-fluoro-3-methylbenzonitrile (CAS 1110502-49-2) represents a multifaceted chemical asset bridging pharmaceuticals, materials science, and sustainable technology. Its evolving applications underscore the importance of halogenated aromatic building blocks in solving contemporary scientific challenges, from drug resistance to clean energy storage.
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